![molecular formula C20H27N5 B14137090 N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine CAS No. 954239-79-3](/img/structure/B14137090.png)
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine is a complex organic compound known for its unique structural properties. This compound features a tricyclic decane core, a tetrazole ring, and a dimethylamine group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine typically involves multiple steps:
Formation of the Tricyclic Decane Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cycloaddition reaction, often using azide and nitrile precursors.
Attachment of the Dimethylamine Group: This final step involves the alkylation of the amine group with dimethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing high-pressure reactors and continuous flow systems to ensure efficiency and yield. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired purity levels.
化学反应分析
Types of Reactions
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N,N-Dimethyl-1-adamantylamine: Shares the adamantylamine core but lacks the tetrazole ring.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different core structures.
Tricyclic Amines: Compounds with similar tricyclic cores but different substituents.
Uniqueness
N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine is unique due to its combination of a tricyclic decane core, a tetrazole ring, and a dimethylamine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
954239-79-3 |
|---|---|
分子式 |
C20H27N5 |
分子量 |
337.5 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[1-(2-methylphenyl)tetrazol-5-yl]adamantan-2-amine |
InChI |
InChI=1S/C20H27N5/c1-13-6-4-5-7-18(13)25-19(21-22-23-25)20(24(2)3)16-9-14-8-15(11-16)12-17(20)10-14/h4-7,14-17H,8-12H2,1-3H3 |
InChI 键 |
CATOUASTIBXFQS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NN=N2)C3(C4CC5CC(C4)CC3C5)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


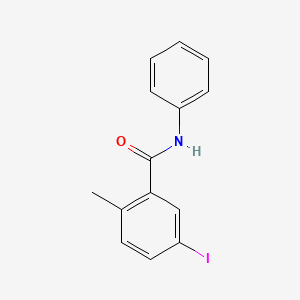
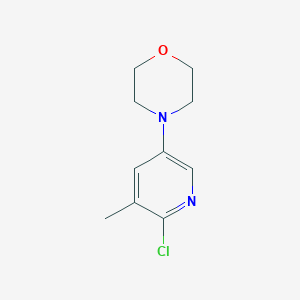
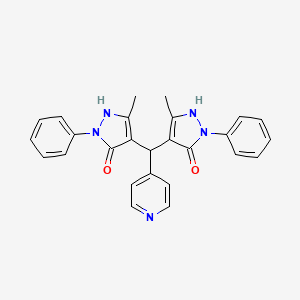

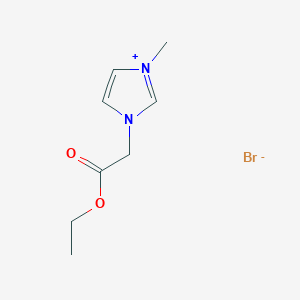
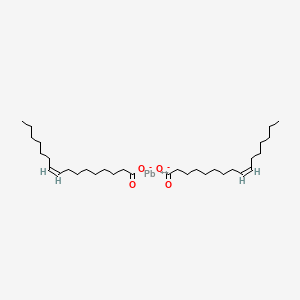

![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)
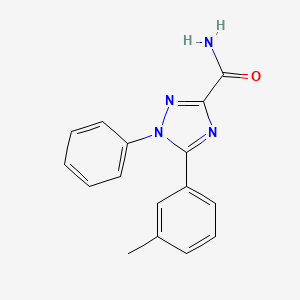
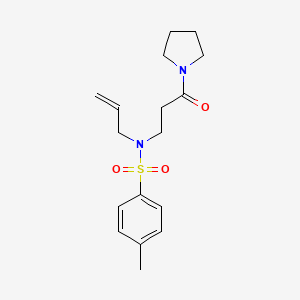
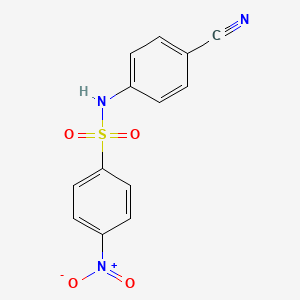
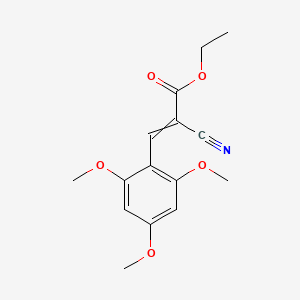

![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
